Cystamine hydrochloride

Overview

Description

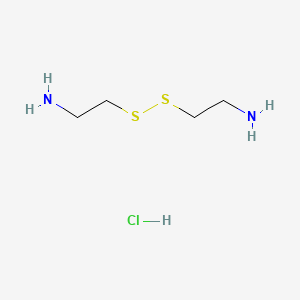

Cystamine hydrochloride is the dihydrochloride salt form of cystamine, an organic disulfide . It is formed when cystine is heated, the result of decarboxylation . Cystamine is an unstable liquid and is generally handled as the dihydrochloride salt, which is stable to 203-214 °C at which point it decomposes . It is often used as a sulfhydryl reagent, enzyme inhibitor, and radiation-protective agent .

Synthesis Analysis

Cystamine can be synthesized by oxidizing cysteamine (2-mercaptoethylamine) with H2O2 . Another method involves the reaction of diallylamine with ethylene disulfide, through a mercaptoethylation reaction, followed by oxidation of the obtained thiol to disulfide, using dimethylsulfoxide as an oxidizing agent . A method using alkaline hydrolysis to prepare cysteamine hydrochloride has also been reported .

Molecular Structure Analysis

The molecular formula of this compound is C4H13ClN2S2 . Its average mass is 188.742 Da and its monoisotopic mass is 188.020859 Da . The linear formula is NH2CH2CH2SSCH2CH2NH2 · 2HCl .

Chemical Reactions Analysis

Cystamine is formed when cystine is heated, the result of decarboxylation . It can also be synthesized by oxidizing cysteamine with H2O2 . In the presence of diallylamine and ethylene disulfide, it undergoes a mercaptoethylation reaction, followed by oxidation of the obtained thiol to disulfide .

Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 217-220 °C (dec.) (lit.) . It has a molecular weight of 225.20 .

Scientific Research Applications

Cystamine hydrochloride has been extensively used in scientific research due to its ability to cross the blood-brain barrier. It has been found to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. This compound has also been used in the treatment of cystinosis, a rare genetic disorder that affects the kidneys.

Mechanism of Action

Target of Action

Cystamine hydrochloride primarily targets cystine , a dimer of the amino acid cysteine . Cystine accumulates in the body due to mutations in the CTNS gene, which encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . This accumulation particularly affects the eyes and kidneys .

Mode of Action

This compound acts as a cystine-depleting agent . It converts cystine into cysteine and cysteine-cysteamine mixed disulfides . This conversion reduces the accumulation of cystine crystals, particularly in the cornea .

Biochemical Pathways

This compound affects the melanogenesis pathway . It inhibits tyrosinase and peroxidase, essential enzymes in this pathway, leading to the conversion of tyrosine into dopaquinone . As a copper and iron ion chelating agent, this compound could slow down the conversion of tyrosine into dopaquinone . It can also increase levels of intracellular glutathione, amplifying natural depigmenting effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, drugs that increase gastric pH may alter the pharmacokinetics of cystamine due to the premature release of cysteamine from the delayed-release preparations and increase WBC cystine concentration

Advantages and Limitations for Lab Experiments

One of the main advantages of cystamine hydrochloride is its ability to cross the blood-brain barrier. This makes it an ideal compound for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its toxicity. It has been found to be toxic at high doses and can cause damage to the liver and kidneys.

Future Directions

There are several future directions for the use of cystamine hydrochloride in scientific research. One area of research is the development of new drugs that are based on the structure of this compound. These drugs could be used to treat a wide range of diseases, including cancer and autoimmune disorders. Another area of research is the development of new methods for the synthesis of this compound. This could lead to the production of more efficient and cost-effective methods for the synthesis of this compound.

Conclusion:

In conclusion, this compound is a versatile compound that has a wide range of scientific research applications. It has been found to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases. This compound works by increasing the levels of HSP70 and has a wide range of biochemical and physiological effects. While this compound has some limitations, it is a valuable compound that has the potential to be used in the development of new drugs and treatments for a wide range of diseases.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Cystamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro, imparting a radiation-protective effect to the treated DNA . Furthermore, this compound can also bind to nucleoproteins, making them precipitate .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind reversibly with purified DNA in vitro .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, moderate dietary coated cysteamine showed positive effects on GI mucosal morphology, apoptosis, and oxidative stress status, but excess coated cysteamine may cause apoptosis leading to GI damage in pigs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, Cystamine HCl administration in mice induced significant impairments in their motor balance and coordination .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels. There is limited information in the literature regarding the metabolism of cysteamine .

properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULDEVQACXJZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10169152 | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

56-17-7, 17173-68-1, 1072-22-6 | |

| Record name | Cystamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate](/img/structure/B3417447.png)

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B3417450.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B3417456.png)